molecular formula C17H22ClNO2 B6351946 N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride;  95% CAS No. 77775-70-3

N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride; 95%

Cat. No.: B6351946
CAS No.: 77775-70-3
M. Wt: 307.8 g/mol
InChI Key: HRXDYZGSXQKGDD-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,5-Dimethoxybenzylamine , which is used in the preparation of trisammonium tris (hexafluoro phosphate) salt . It was also used in the synthesis of well-defined, homogeneous [n]rotaxanes (n up to 11) by a template-directed thermodynamic clipping approach .


Synthesis Analysis

3,5-Dimethoxybenzylamine was prepared by LiAlH4-reduction of 3,5-dimethoxybenzaldoxime . It was used in the preparation of trisammonium tris (hexafluoro phosphate) salt . It was also used in the synthesis of well-defined, homogeneous [n]rotaxanes (n up to 11) by a template-directed thermodynamic clipping approach .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethoxybenzylamine, a related compound, has a linear formula of (CH3O)2C6H3CH2NH2 . The average mass is 167.205 Da and the monoisotopic mass is 167.094635 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride” are not available, related compounds such as 3,5-Dimethoxybenzylamine have been used in various chemical reactions. For instance, it was used in the synthesis of well-defined, homogeneous [n]rotaxanes (n up to 11) by a template-directed thermodynamic clipping approach .


Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound 3,5-Dimethoxybenzylamine include a refractive index n20/D 1.542 (lit.), boiling point 94-96 °C/0.1 mmHg (lit.), melting point 35-37 °C (lit.), and density 1.106 g/mL at 25 °C (lit.) .

Scientific Research Applications

Photosensitive Protecting Groups in Organic Synthesis

N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride is related to the family of photosensitive protecting groups, such as the 3,5-dimethoxybenzyl group, which have shown promise in synthetic chemistry. These groups are utilized to protect reactive sites in a molecule during synthesis steps, and can be removed upon exposure to light, providing a selective and non-invasive method to deprotect functional groups in complex molecules. This application is significant in the development of intricate organic compounds and drugs, demonstrating the compound's role in advancing synthetic methodologies (Amit, Zehavi, & Patchornik, 1974).

Purification of Bioactive Compounds

In the field of natural product chemistry, techniques such as countercurrent separation (CCS) are employed for the purification of bioactive compounds, including phenylethanoid glycosides and iridoids. N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride's structural relatives are part of the broader research on the separation and purification of these compounds, illustrating its indirect relevance to the extraction of natural products with medicinal properties. This highlights the compound's connection to pharmaceutical development and the discovery of new drugs (Luca et al., 2019).

Analytical Chemistry and Toxicology Studies

The compound is also relevant in the context of analytical and toxicology studies, particularly in the investigation of new psychoactive substances (NPS). Research on the pharmacology, toxicology, and analytical detection of phenylethylamine derivatives, which share structural similarities with N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride, aids in understanding the biological effects, potential therapeutic uses, and risks associated with these substances. This area of research is crucial for public health and safety, drug policy, and forensic sciences (Tittarelli, Mannocchi, Pantano, & Romolo, 2014).

Environmental Science and Pollution Research

The study of chlorophenols and their impact on the environment, including their role as precursors to more harmful compounds in water systems, is another area where related research is significant. Although N-(3,5-Dimethoxybenzyl)-2-phenylethanamine hydrochloride is not directly involved, the methodologies and analytical techniques developed in this research can be applied to study the environmental fate, behavior, and toxicological impacts of a wide range of organic pollutants, underscoring the compound's indirect relevance to environmental protection and public health (Peng et al., 2016).

Safety and Hazards

The safety data sheet for the related compound 3,5-Dimethoxybenzylamine indicates that it is harmful if swallowed or in contact with skin . It is advised to wear protective gloves/protective clothing/eye protection/face protection and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-19-16-10-15(11-17(12-16)20-2)13-18-9-8-14-6-4-3-5-7-14;/h3-7,10-12,18H,8-9,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXDYZGSXQKGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNCCC2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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